N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171164-14-9
VCID: VC6960031
InChI: InChI=1S/C15H24N4O2/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20)
SMILES: CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Molecular Formula: C15H24N4O2
Molecular Weight: 292.383

N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

CAS No.: 1171164-14-9

Cat. No.: VC6960031

Molecular Formula: C15H24N4O2

Molecular Weight: 292.383

* For research use only. Not for human or veterinary use.

N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide - 1171164-14-9

Specification

CAS No. 1171164-14-9
Molecular Formula C15H24N4O2
Molecular Weight 292.383
IUPAC Name N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Standard InChI InChI=1S/C15H24N4O2/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20)
Standard InChI Key PYJXZKLUSDBAPU-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

The molecule comprises three key structural elements:

  • Piperidine ring: A six-membered saturated nitrogen-containing heterocycle that confers conformational flexibility and hydrogen-bonding capabilities.

  • 1,3,4-Oxadiazole ring: A five-membered aromatic heterocycle with one oxygen and two nitrogen atoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry .

  • tert-Butyl carboxamide group: A bulky substituent that improves lipophilicity and modulates pharmacokinetic properties, such as blood-brain barrier permeability .

The cyclopropyl substituent on the oxadiazole ring introduces steric constraints, potentially influencing target selectivity.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular formulaC₁₅H₂₂N₄O₂
Molecular weight302.36 g/mol
LogP (lipophilicity)~2.1 (estimated)
Hydrogen bond donors2
Hydrogen bond acceptors4

Synthesis and Structural Elucidation

While no explicit synthesis protocol for this compound is documented, analogous routes from patent literature suggest a multi-step process :

  • Oxadiazole formation: Cyclopropyl carboxylic acid is converted to a hydrazide, followed by cyclization with cyanogen bromide to yield 5-cyclopropyl-1,3,4-oxadiazole-2-amine.

  • Piperidine functionalization: 4-Aminopiperidine is reacted with tert-butyl isocyanate to form the carboxamide derivative.

  • Coupling reaction: The oxadiazole and piperidine intermediates are linked via a nucleophilic substitution or palladium-catalyzed cross-coupling.

Key characterization methods include:

  • NMR spectroscopy: To confirm the integration of the cyclopropyl (δ 0.5–1.2 ppm) and tert-butyl (δ 1.2–1.4 ppm) groups.

  • Mass spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 303.4.

Pharmacological Applications

Kinase Inhibition

Structural analogs in EP2520575A1 demonstrate potent inhibition of kinases such as JAK2 and ALK . The oxadiazole ring engages in π-π stacking with hydrophobic kinase pockets, while the piperidine nitrogen forms hydrogen bonds with catalytic residues.

Metabolic Regulation

Compounds with tert-butyl carboxamides exhibit modulatory effects on G-protein-coupled receptors (GPCRs) involved in glucose metabolism . The cyclopropyl group may reduce oxidative metabolism, enhancing in vivo stability.

Future Directions

  • Target identification: Proteomic profiling to elucidate binding partners.

  • Optimization: Introducing fluorine atoms to the cyclopropyl group to improve metabolic stability.

  • Preclinical studies: Assessing bioavailability and acute toxicity in rodent models.

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